molecular formula C11H9BrN2O B12075643 2-Bromo-5-(1H-pyrrol-1-yl)benzamide

2-Bromo-5-(1H-pyrrol-1-yl)benzamide

Katalognummer: B12075643
Molekulargewicht: 265.11 g/mol
InChI-Schlüssel: GMNUATZAVNTOBJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Bromo-5-(1H-pyrrol-1-yl)benzamide is an organic compound that features a bromine atom, a pyrrole ring, and a benzamide group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-(1H-pyrrol-1-yl)benzamide typically involves the reaction of 2-bromo-5-nitrobenzoic acid with pyrrole under specific conditions. The nitro group is first reduced to an amine, which is then acylated to form the benzamide. The reaction conditions often include the use of a reducing agent such as iron powder and hydrochloric acid for the reduction step, followed by acylation using acetic anhydride .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve crystallization or chromatography to obtain the desired purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-Bromo-5-(1H-pyrrol-1-yl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The pyrrole ring can be oxidized or reduced under specific conditions.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydride (NaH) and nucleophiles like amines or thiols.

    Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3).

Major Products Formed

    Substitution: Formation of derivatives with different functional groups replacing the bromine atom.

    Oxidation: Formation of oxidized pyrrole derivatives.

    Reduction: Formation of reduced pyrrole derivatives.

    Coupling: Formation of biaryl or more complex structures.

Wissenschaftliche Forschungsanwendungen

2-Bromo-5-(1H-pyrrol-1-yl)benzamide has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: The compound can be used in the development of new materials with specific properties.

    Biological Studies: It is used in the study of enzyme inhibitors and other biological interactions.

Wirkmechanismus

The mechanism of action of 2-Bromo-5-(1H-pyrrol-1-yl)benzamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites. This binding can block the enzyme’s activity, leading to various biological effects. The pathways involved may include inhibition of signal transduction or metabolic pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Bromo-5-(1H-pyrrol-1-yl)pyrazine
  • 2-Bromo-5-(1H-pyrrol-1-yl)benzoic acid
  • 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide

Uniqueness

2-Bromo-5-(1H-pyrrol-1-yl)benzamide is unique due to its specific combination of a bromine atom, a pyrrole ring, and a benzamide group. This combination provides distinct chemical reactivity and potential biological activity compared to other similar compounds .

Eigenschaften

Molekularformel

C11H9BrN2O

Molekulargewicht

265.11 g/mol

IUPAC-Name

2-bromo-5-pyrrol-1-ylbenzamide

InChI

InChI=1S/C11H9BrN2O/c12-10-4-3-8(7-9(10)11(13)15)14-5-1-2-6-14/h1-7H,(H2,13,15)

InChI-Schlüssel

GMNUATZAVNTOBJ-UHFFFAOYSA-N

Kanonische SMILES

C1=CN(C=C1)C2=CC(=C(C=C2)Br)C(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.